molecular formula C14H14N2S B2985622 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene CAS No. 912901-98-5

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene

Cat. No.: B2985622
CAS No.: 912901-98-5
M. Wt: 242.34
InChI Key: AVQKCVCXXKAJEB-UHFFFAOYSA-N
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Description

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its biological activity and structural similarity to naturally occurring nucleotides, while thiophene is recognized for its applications in material science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene typically involves the condensation of 1-ethylbenzimidazole with a thiophene derivative. One common method is the reaction of 1-ethyl-2-chloromethylbenzimidazole with thiophene in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiophene moieties. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene is unique due to its combination of benzimidazole and thiophene structures, which endows it with a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-ethyl-2-(thiophen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-2-16-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-17-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQKCVCXXKAJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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